Butanedioic acid;ethyl 4-(aminomethyl)benzoate
Overview
Description
Butanedioic acid; ethyl 4-(aminomethyl)benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Butanedioic Acid (Succinic Acid):
- Butanedioic acid can be synthesized through the hydrogenation of maleic acid or maleic anhydride. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
- Another method involves the microbial fermentation of glucose using bacteria such as Actinobacillus succinogenes or Mannheimia succiniciproducens .
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Ethyl 4-(aminomethyl)benzoate:
- This compound can be synthesized by the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions .
- Another method involves the alkylation of 4-(aminomethyl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods:
- Industrial production of butanedioic acid often involves the catalytic hydrogenation of maleic anhydride. This process is carried out in large reactors under controlled conditions to ensure high yield and purity .
- Ethyl 4-(aminomethyl)benzoate is produced on an industrial scale through esterification reactions, where the reaction conditions are optimized for maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
-
Reduction:
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Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide .
- Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst .
- Substitution reagents: Alkyl halides, acyl chlorides .
Major Products Formed:
Scientific Research Applications
Chemistry:
- Butanedioic acid is used as a precursor in the synthesis of various chemicals, including 1,4-butanediol, tetrahydrofuran, and gamma-butyrolactone .
- Ethyl 4-(aminomethyl)benzoate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Butanedioic acid plays a role in the citric acid cycle, which is essential for cellular respiration and energy production in living organisms .
- Ethyl 4-(aminomethyl)benzoate is used in the study of enzyme inhibition and receptor binding in biological systems .
Medicine:
- Butanedioic acid derivatives are used in the formulation of drugs for the treatment of metabolic disorders and as excipients in pharmaceutical formulations .
- Ethyl 4-(aminomethyl)benzoate is investigated for its potential use as a local anesthetic and in the development of novel therapeutic agents .
Industry:
Mechanism of Action
Butanedioic Acid:
- Butanedioic acid acts as an intermediate in the citric acid cycle, where it undergoes enzymatic transformations to produce energy in the form of ATP .
- It is involved in the regulation of various metabolic pathways and serves as a building block for the synthesis of other important biomolecules .
Ethyl 4-(aminomethyl)benzoate:
Comparison with Similar Compounds
-
Butanedioic Acid:
- Fumaric acid
- Maleic acid
- Adipic acid
-
Ethyl 4-(aminomethyl)benzoate:
- Ethyl 4-aminobenzoate
- Methyl 4-aminobenzoate
- Benzocaine
Uniqueness:
Properties
IUPAC Name |
butanedioic acid;ethyl 4-(aminomethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C4H6O4/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;5-3(6)1-2-4(7)8/h3-6H,2,7,11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKFTHBIBQOPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN.C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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